Cyano radical
Description
Structure
2D Structure
Properties
Molecular Formula |
CN |
|---|---|
Molecular Weight |
26.017 g/mol |
IUPAC Name |
azanylidynemethane |
InChI |
InChI=1S/CN/c1-2 |
InChI Key |
JEVCWSUVFOYBFI-UHFFFAOYSA-N |
SMILES |
[C]#N |
Canonical SMILES |
[C]#N |
Origin of Product |
United States |
Theoretical and Computational Investigations of the Cyano Radical
Quantum Chemical Characterization of Electronic States
Quantum chemistry provides the theoretical framework for understanding the electronic states of the cyano radical. These calculations are crucial for interpreting experimental spectra and predicting the molecule's behavior in various chemical environments.
Electronic Transition Studies (e.g., Σ+, Π)
Theoretical studies have focused on characterizing the electronic transitions of the this compound, particularly the B ²Σ⁺ ← X ²Σ⁺ and A ²Π ← X ²Σ⁺ transitions. researchgate.netacs.org These transitions are of interest for understanding the radical's spectroscopy. For instance, the two excited states of the this compound that garner significant attention are the valence A²Π and B²Σ+ states. The oscillator strengths for these transitions are reported to be 0.0034 and 0.033, respectively. Upon excitation, the dipole moment of the radical changes direction relative to the ground state.
In aqueous environments, it has been observed that both the B ← X and A ← X bands experience a blue-shift compared to their gas-phase positions. researchgate.netacs.org This shift is attributed to solute-solvent interactions, with significant contributions from valence repulsion and electrostatics. acs.org
Investigations of Potential Energy Surfaces for Reactivity
The reactivity of the this compound is governed by the underlying potential energy surfaces (PES) of its reactions. Computational studies have mapped out these surfaces for various reactions, providing insights into reaction mechanisms and product formations. For example, the reaction of the this compound with 1,3-butadiene (B125203) has been shown to proceed without an entrance barrier via an indirect mechanism involving the addition of the radical to the double bond. researchgate.net
Similarly, investigations into the reaction of the CN radical with methylamine (B109427) have been conducted to understand its thermochemical and kinetic aspects. polimi.it The reaction with methane (B114726) to form hydrogen cyanide (HCN) and the methyl radical has also been a subject of detailed study, with the development of full-dimensional potential energy surfaces to analyze its kinetics. rsc.org Furthermore, the reactions of the this compound with hydrocarbons like isopentane (B150273) and cyclohexane (B81311) have been explored to develop accurate PES representations. acs.org
Density functional theory has been employed to map the potential energy surfaces for the reaction of CN radicals with methyl radicals on water and carbon monoxide ices, showing the efficient formation of methyl cyanide (CH₃CN) and methyl isocyanide (CH₃NC). arxiv.org Studies on the reaction of the this compound with chloromethane (B1201357) (CH₃Cl) and bromomethane (B36050) (CH₃Br) have revealed that hydrogen abstraction and halogen abstraction are the two lowest energy pathways. diva-portal.org The reaction between cyanoacetylene (B89716) and the this compound has also been characterized through electronic structure calculations of stationary points along the minimum energy path. arxiv.orgarxiv.org
Adiabatic and Vertical Ionization Energy Determinations
The determination of the ionization energy of the this compound is crucial for understanding its role in various chemical environments, particularly in astrochemistry. researchgate.netnih.govscience.gov Using a combination of synchrotron radiation, electron/ion imaging coincidence techniques, and ab initio calculations, the first adiabatic ionization energy of CN has been directly determined to be 13.956(7) eV. researchgate.netnih.govscience.gov This finding was significant as it demonstrated that the ionization energy of CN is less than that of carbon monoxide (CO), suggesting a slower reaction rate between CN⁺ and CO in cold interstellar regions than previously assumed. researchgate.netnih.gov
For context, the adiabatic ionization energy of cyanoacetylene (HC₃N) has been measured at 11.573 ± 0.010 eV. aip.org Theoretical calculations for other related molecules, such as 2- and 3-cyanoindene, have determined their adiabatic ionization energies to be 8.64 ± 0.02 eV and 8.70 ± 0.02 eV, respectively. rsc.org
Advanced Computational Methodologies
A variety of advanced computational methods are employed to achieve high accuracy in the theoretical study of the this compound.
Ab Initio and Density Functional Theory (DFT) Applications
Ab initio and Density Functional Theory (DFT) methods are workhorses in the computational investigation of the this compound. capes.gov.br DFT calculations, for instance, have been used to characterize the critical points for the reactions between the this compound and benzene (B151609). science.gov These methods have also been used to develop analytical full-dimensional potential energy surfaces for reactions such as the hydrogen abstraction from methane by the this compound. researchgate.netrsc.org
In the study of the this compound-water dimer, ab initio calculations of vertical excitation energies were performed using time-dependent density functional theory (TD-DFT). Furthermore, the reaction between cyanoacetylene and the this compound has been investigated using various ab initio methods to characterize the stationary points on the potential energy surface. arxiv.orgarxiv.org
Coupled-Cluster and Equation-of-Motion Coupled-Cluster (EOM-CCSD) Studies
For high-accuracy calculations, especially for excited states and open-shell systems like the this compound, coupled-cluster (CC) methods are often employed. researchgate.net Specifically, the equation-of-motion coupled-cluster with single and double substitutions (EOM-CCSD) method has proven to be very useful for studying the electronic transitions of the this compound. q-chem.comq-chem.com This method has been applied to calculate the vertical excitation energies of the this compound in an aqueous environment. researchgate.netacs.org
The accuracy of these methods is such that at the coupled-cluster with single and double substitutions (CCSD) and CCSD with perturbative triples [CCSD(T)] levels, the calculated values for the gas-phase bond length, vibrational frequency, and dipole moment of the this compound closely match experimental data.
Molecular Dynamics Simulations in Solution Phase
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of the this compound in a condensed-phase environment, particularly in aqueous solutions. nih.gov These simulations model the interactions between the radical and solvent molecules over time, providing insights into solvation structure, dynamics, and the effect of the solvent on the radical's electronic properties. nih.govacs.org
Classical MD simulations are frequently used to sample the configurations of solvent molecules, such as water, around the this compound. acs.orgnih.gov This approach typically involves representing the interactions using molecular mechanics (MM) force fields, which include terms for Lennard-Jones and electrostatic interactions. acs.org For instance, in simulations of CN in water, the SPC/E (Extended Simple Point Charge) model has been used for water, while specific Lennard-Jones parameters are developed for the carbon and nitrogen atoms of the radical. It has been found that the carbon atom, which holds the unpaired electron, has a smaller Lennard-Jones radius than what is found in standard force fields. nih.govresearchgate.net
The configurations generated by MD simulations are then often used for higher-level quantum mechanical calculations to determine properties like vertical excitation energies. nih.gov By modeling the surrounding solvent molecules as point charges, methods like time-dependent density functional theory (TD-DFT) and equation-of-motion coupled-cluster (EOM-CCSD) can be applied to study the electronic transitions of the solvated radical. acs.orgnih.gov
Research findings from these simulations show that the electronic bands of the this compound experience a blue-shift (a shift to higher frequency) when moving from the gas phase to an aqueous solution. researchgate.net This shift is primarily attributed to a combination of valence repulsion and electrostatic interactions between the solute and solvent. nih.gov The local structure of water around the radical can be analyzed through radial and angular distribution functions, revealing how the solvent molecules arrange themselves around the CN molecule.
Table 1: Lennard-Jones Parameters for this compound in MD Simulations with Water This interactive table summarizes parameters used in molecular dynamics simulations to model the interaction of the this compound with water.
| Atom | Parameter Set | σ (Å) | ε (kcal/mol) | Source |
| C | Model I | 3.100 | 0.091 | |
| N | Model I | 3.250 | 0.170 | |
| C | Model II | 2.800 | 0.091 | |
| N | Model II | 3.250 | 0.170 |
Theoretical Approaches to Reaction Dynamics and Kinetics
Understanding the chemical reactions of the this compound is crucial for modeling its role in various chemical environments. Theoretical approaches are essential for mapping reaction pathways, calculating reaction rates, and predicting product distributions, especially for reactions that are difficult to study experimentally.
Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are cornerstones of theoretical chemical kinetics, widely applied to this compound reactions. researchgate.netosti.govmdpi.com These statistical theories are used to calculate rate constants based on properties of the potential energy surface (PES), which is typically computed using high-level ab initio quantum chemistry methods. acs.orgnih.gov
The general procedure involves first identifying the stationary points (reactants, intermediates, transition states, and products) on the PES for a given reaction, for example, CN reacting with a hydrocarbon like propylene (B89431) or cyanoethene. acs.orgnih.govacs.org Geometries are often optimized using methods like density functional theory (DFT), and energies are refined with more accurate methods such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). acs.orgnih.gov
With the PES characterized, RRKM theory is applied to calculate microcanonical rate constants for each elementary reaction step, such as isomerization or dissociation of intermediate complexes. acs.orgacs.org This approach is particularly powerful for complex, multi-channel reactions that proceed through the formation of an initial collision complex. acs.orgnih.gov For instance, in the reaction of CN with propylene, RRKM calculations are used to determine the rate constant for each possible isomerization and dissociation channel of the various intermediate complexes formed. acs.orgnih.gov
These theoretical calculations have been successfully compared with experimental results for several systems. For the CN + H₂ reaction, conventional TST calculations, with barrier heights scaled to match experimental data at one temperature, have been shown to predict the kinetic isotope effect and temperature dependence of the rate constants accurately. researchgate.netosti.gov Similarly, for the reaction of CN with cyanoacetylene, RRKM theory coupled with capture theory has been used to estimate the rate coefficient at the low temperatures relevant to interstellar clouds. mdpi.comacs.org
A key goal of theoretical studies is to predict the most likely outcomes of a chemical reaction. By combining electronic structure calculations of the potential energy surface with kinetic modeling like RRKM, researchers can predict complete reaction mechanisms and the branching ratios for different product channels. acs.orgacs.org
For the reaction of the this compound with various C₄H₆ isomers (1-butyne, 2-butyne, and 1,2-butadiene), ab initio and RRKM calculations have been used to investigate the reaction mechanisms and predict product branching ratios under single-collision conditions. acs.org For the reaction with 1,2-butadiene, for example, 2-cyano-1,3-butadiene + H and cyanoallene (B85789) + CH₃ are predicted to be the major products with a branching ratio of approximately 2:1. acs.org
A detailed study of the reaction between the CN radical and propylene illustrates the power of this predictive modeling. acs.orgnih.govuhmreactiondynamics.org The reaction can proceed through at least eight different initial collision complexes, which can then isomerize and dissociate through numerous pathways involving 37 intermediates to form a variety of products. acs.orgnih.gov By calculating RRKM rate constants for all possible steps, the most probable reaction pathways can be identified. acs.orgnih.gov The results predict that the reaction primarily produces vinyl cyanide + CH₃, along with CH₃CHCHCN + H and CH₂CHCH₂CN + H. acs.orgnih.govuhmreactiondynamics.org
Table 2: Predicted Product Branching Ratios for the Reaction CN + C₃H₆ → Products This interactive table shows the calculated branching ratios for the major products of the this compound reaction with propylene, initiated via different collision complexes (c1, c3, c5) at a collision energy of 5 kcal/mol. uhmreactiondynamics.org
| Initial Complex | p1 (CH₃CHCHCN) + H | p2 (CH₂CHCH₂CN) + H | p43 (Vinyl Cyanide) + CH₃ | Source |
| c1 | 0.16 | 0.26 | 0.57 | uhmreactiondynamics.org |
| c3 | 0.06 | 0.09 | 0.85 | uhmreactiondynamics.org |
| c5 | 0.12 | 0.19 | 0.70 | uhmreactiondynamics.org |
These predictive models are crucial for astrochemical databases and atmospheric models, providing data on reactions that are difficult or impossible to measure in a laboratory. acs.org
The this compound can form weakly bound complexes with a variety of molecules through intermolecular forces like van der Waals interactions and hydrogen bonding. osti.gov Understanding these complexes is important as they can act as pre-cursors to chemical reactions and influence reaction kinetics. osti.gov
Theoretical calculations are the primary tool for characterizing the structure and stability of these complexes. For example, in the reaction of CN with benzene, calculations identified a pre-reactive van der Waals complex (C₆H₆···NC) with an interaction energy of -17.2 kJ mol⁻¹. osti.gov Similarly, studies of CN on water ice surfaces have shown that the radical can be physisorbed or form a "hemibond," a type of interaction stronger than a typical van der Waals bond. researchgate.netacs.orgnih.gov
The interaction of the CN radical with a single water molecule has been studied in detail, revealing two primary stable structures for the CN-H₂O dimer: a planar C₂ᵥ structure and a linear Cₛ structure where the hydrogen of water points towards the nitrogen of CN. High-level calculations provide precise binding energies for these configurations. On carbon monoxide (CO) ices, the CN radical can form a van der Waals complex with a mean binding energy of 4.5 kJ mol⁻¹. acs.orgnih.gov This complex can then react to form NCCO over a small energy barrier. acs.orgnih.gov
Electronic structure methods like CCSD(T) and DFT are used to calculate these interaction energies, while techniques such as Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analysis can further probe the nature of the weak interactions. researchgate.net
Table 3: Calculated Interaction Energies of this compound Complexes This interactive table presents theoretically calculated binding energies (Dₑ) for complexes formed between the this compound and various molecules.
| Interacting Molecule | Complex Geometry/Type | Binding Energy (kcal/mol) | Computational Method | Source |
| Water (H₂O) | Planar C₂ᵥ | 2.15 | CCSD(T) | |
| Water (H₂O) | Linear Cₛ (CN···H-O) | 1.83 | CCSD(T) | |
| Benzene (C₆H₆) | Pre-reactive complex (C₆H₆···NC) | 4.11 (17.2 kJ/mol) | Not specified | osti.gov |
| Carbon Monoxide (CO) | van der Waals complex on ice | 1.08 (4.5 kJ/mol) | Not specified | acs.orgnih.gov |
| Water (H₂O) | Hemibond on ice surface | 11.62 (48.6 kJ/mol) | Not specified | acs.org |
Spectroscopic Methodologies for Cyano Radical Analysis
Gas-Phase Spectroscopic Probes
In the gas phase, where intermolecular interactions are minimized, high-resolution spectroscopic techniques can be employed to study the intrinsic properties of the cyano radical.
High-resolution rotational spectroscopy is a powerful tool for determining the precise molecular structure and electronic distribution of radicals. For the cyanomethyl radical (CH₂CN), a thorough investigation covering the millimeter and sub-millimeter wave spectral regions (79–860 GHz) has been conducted. acs.org This study, which involved producing the radical by hydrogen abstraction from acetonitrile (B52724), led to a significant refinement of its spectroscopic parameters, particularly the A rotational constant and K-dependent parameters. acs.org Similarly, the rotational spectra of cyanovinyl radical isomers (cis- and trans-HCCHCN) have been characterized, providing valuable data for understanding their structure and potential role as precursors to N-heterocycles in astrophysical environments. acs.org
Vibration-rotational spectroscopy probes the coupled rotational and vibrational motions within a molecule. Time-resolved Fourier transform infrared (FTIR) emission spectroscopy has been instrumental in characterizing the vibrational modes of radicals like the cyanovinyl radical. acs.org By generating the radical with internal excitation through photodissociation, its subsequent infrared emission reveals its fundamental vibrational frequencies. acs.org For the cyanovinyl radical, the CN stretch and CH₂ out-of-plane wagging modes have been identified using this method. acs.org
Laser-Induced Fluorescence (LIF) is a highly sensitive and selective method for detecting radical species. fz-juelich.de It involves exciting a specific electronic transition with a laser and detecting the resulting fluorescence. fz-juelich.de LIF has been widely applied to study the CN radical in various environments, from combustion systems to astrophysical simulations. tandfonline.comaiaa.org
Continuous supersonic beams of CN radicals, generated from suitable precursor molecules in a high-pressure radio-frequency discharge, have been characterized using LIF to determine their internal quantum state distributions. tandfonline.com This information is crucial for studying the dynamics of reactions involving CN radicals, such as those with unsaturated hydrocarbons. tandfonline.com In combustion diagnostics, LIF is used to measure the temperature and density of CN in reacting boundary layers, providing insights into the chemical kinetics of its formation. aiaa.org For instance, qualitative LIF studies of graphite (B72142) ablation in high-temperature air have suggested that the dominant mechanism for CN production is in the gas phase. aiaa.org
Femtosecond laser-based techniques, such as femtosecond laser-induced cyano chemiluminescence (FLICC), have also been developed for flow field diagnostics. mdpi.com
Photoelectron and photoionization spectroscopy provide information about the electronic structure and ionization energetics of molecules. The photoionization of the CN radical has been directly observed, leading to a precise determination of its adiabatic ionization energy. synchrotron-soleil.fr This was achieved by producing the radical in a flow tube and ionizing it with monochromatic vacuum ultraviolet (VUV) radiation, followed by analysis with a double imaging photoelectron-photoion coincidence spectrometer. synchrotron-soleil.fr These experiments have significant implications for astrophysical models, as they have shown that the reaction CN⁺ + CO → CN + CO⁺ is endothermic at low temperatures. synchrotron-soleil.fr
High-resolution photoelectron imaging and photodetachment spectroscopy have been used to study cryogenically cooled cyano-cyclopentadienide anions (CN-Cp⁻), yielding an accurate electron affinity for the CN-Cp radical. brown.edu The complex photoelectron spectra reveal intricate vibronic coupling and nonadiabatic effects in the radical. brown.edu The study of cyanoacetylene (B89716) photoionization using synchrotron radiation and photoelectron-photoion coincidence techniques has provided detailed information on the electronic states of its cation. aip.orgresearchgate.net
| Spectroscopic Data for Cyano-Containing Species | |
| Species | Adiabatic Ionization Energy (eV) |
| Cyanoacetylene (HC₃N) | 11.573 ± 0.010 aip.org |
| Species | Electron Affinity (eV) |
| Cyano-cyclopentadienyl radical (CN-Cp) | 2.7741 ± 0.0003 brown.edu |
Tunable Diode Laser Absorption Spectroscopy (TDLAS) is a versatile technique for in-situ, real-time measurement of gas concentrations, temperature, and velocity. researchgate.netlasercomponents.commdpi.com It relies on the absorption of light from a tunable diode laser at specific wavelengths corresponding to molecular transitions. lasercomponents.com
Fast-scanning TDLAS has been employed to probe multiple absorption features of the CN radical in the near-infrared region. aiaa.orgaiaa.org These measurements, conducted in shock-heated gas mixtures, provide quantitative profiles of temperature and species number density. aiaa.orgaiaa.org By targeting different vibrational and rotational states, TDLAS can provide insights into the non-equilibrium production of the CN radical. aiaa.org For example, studies have shown a more rapid production of CN at early times than predicted by some kinetic models. aiaa.orgaiaa.org
| TDLAS Experimental Parameters for CN Radical Detection | |
| Wavelengths (nm) | 926.6, 1128 aiaa.orgaiaa.org |
| Targeted States | CN(X), CN(A), CN(B) aiaa.org |
| Scan Rates | up to 500 kHz aiaa.org |
Fourier-transform microwave (FTMW) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. aanda.org It is particularly well-suited for characterizing transient species like radicals. aanda.org The rotational spectrum of the 1-cyano propargyl radical (HC₃HCN) was first studied using a Balle-Flygare narrowband-type FTMW spectrometer, leading to the determination of its molecular constants. aanda.org This technique has also been used to identify and characterize various cyanovinyl and cyanomethyl radicals and their isotopologues. aanda.orgcsic.esresearchgate.net The high accuracy of frequency predictions derived from FTMW studies is crucial for the astronomical search for these radicals in interstellar space. aanda.org
Broadband chirped-pulse FTMW spectroscopy has been employed to study larger molecules, such as the five isomers of cyanofluorene, providing precise rotational and nuclear quadrupole coupling parameters. rsc.org
| FTMW Spectrometer Operating Frequencies for this compound Studies | |
| Spectrometer Type | Frequency Range (GHz) |
| Balle-Flygare narrowband | 4–40 aanda.orgaanda.org |
| Chirped-pulse | 2–12 rsc.org |
Tunable Diode Laser Absorption Spectroscopy (TDLAS)
Time-Resolved Spectroscopic Approaches
Time-resolved spectroscopy is essential for studying the dynamics of radical formation, reaction, and relaxation. These techniques monitor spectroscopic signals as a function of time following an initiation event, such as photolysis.
Time-resolved Fourier transform infrared emission spectroscopy has been used to investigate the structure and vibrational modes of transient radicals. osti.gov In these experiments, a precursor molecule is photolyzed by a UV laser pulse, and the subsequent infrared emission from the highly excited radical products is detected with fast time resolution. osti.gov This method has been applied to study the cyanovinyl radical, revealing its CN stretch and CH₂ out-of-plane wagging modes. acs.org
In the context of condensed-phase reactions, time-resolved studies using femtosecond laser pulses have been employed to generate CN radicals photolytically in solution. researchgate.net The subsequent reaction with solvent molecules is monitored by probing both the radical loss and product formation using transient electronic and vibrational spectroscopy. researchgate.net For instance, the dynamics of ferric CN complexes of heme proteins have been studied using infrared and broadband visible pump-probe spectroscopy, revealing the timescale of population relaxation and vibrational cooling. nih.gov
A spectral reconstruction analysis method has been developed to enhance the signal-to-noise ratio in time-resolved IR emission spectra, which has been applied to the UV photolysis of carbonyl cyanide and vinyl cyanide. aip.org
Transient Vibrational Absorption Spectroscopy (TVAS)
Matrix Isolation Spectroscopy Research
Matrix isolation is a powerful spectroscopic technique used to study highly reactive or transient species like the this compound. mdpi.com The method involves trapping the species of interest within a rigid, inert matrix (typically a noble gas like argon or neon) at cryogenic temperatures (around 10 K). mdpi.comresearchgate.net This cryogenic environment prevents the reactive species from diffusing and reacting, allowing for detailed spectroscopic characterization using methods such as Fourier Transform Infrared (FTIR), Electron Paramagnetic Resonance (EPR), and UV-visible absorption spectroscopy. mdpi.com
The this compound itself has been extensively studied using this technique. mdpi.com Its vibrational and electronic features were first characterized in a matrix by Milligan and Jacox in 1967. mdpi.com The technique is also invaluable for studying the products of photochemical reactions. For instance, the free radical HCCN was produced by the in situ photolysis of its precursor, diazoacetonitrile (NNCHCN), within an argon matrix. aip.org Subsequent IR spectroscopy of the trapped HCCN and its isotopologues allowed for a normal coordinate analysis and determination of its force field, which supported a linear, allenic structure for the radical. aip.org Similarly, the CNN radical was produced from the photolysis of cyanogen (B1215507) azide (B81097) and characterized by both IR and UV spectroscopy in the matrix, allowing for the determination of its fundamental vibrational frequencies and bond characteristics. aip.org
These studies provide crucial data, such as vibrational frequencies and electronic transition energies, which are fundamental to understanding the structure and bonding of these radicals and serve as benchmarks for theoretical calculations. mdpi.comaip.org
Table 3: Examples of Radicals Studied by Matrix Isolation Spectroscopy
| Radical Species | Precursor | Matrix | Spectroscopic Method | Key Findings | Citations |
|---|---|---|---|---|---|
| CN | (Not specified) | Various | IR, EPR | Characterization of vibrational and electronic features. | mdpi.com |
| HCCN | Diazoacetonitrile | Argon | IR, UV-Vis | Determination of vibrational frequencies and force field; favors a linear structure. | aip.org |
| CNN | Cyanogen Azide | (Not specified) | IR, UV-Vis | Assignment of fundamental vibrational frequencies (393, 1241, 2847 cm⁻¹) and electronic absorptions. | aip.org |
Reaction Kinetics and Mechanisms of the Cyano Radical
Gas-Phase Reactions
The gas-phase chemistry of the cyano radical is extensive and has been the subject of numerous experimental and theoretical studies.
The this compound readily participates in hydrogen abstraction reactions with a wide range of hydrocarbons and hydrides. researchgate.netrsc.org These reactions are of fundamental importance in various chemical environments. Both the carbon and nitrogen atoms of the this compound can act as reactive sites, but the carbon atom is generally more reactive, with reaction barrier heights typically 2–15 kcal mol⁻¹ lower than for the nitrogen atom. researchgate.netrsc.org
Studies have investigated the reactions of CN with molecules such as methane (B114726) (CH₄), ethane (B1197151) (C₂H₆), and silane (B1218182) (SiH₄). researchgate.netrsc.org For instance, the reaction of the this compound with methane has been studied by time-resolved infrared absorption spectroscopy, monitoring the individual rovibrational states of the reaction products, hydrogen cyanide (HCN) and the methyl radical (CH₃). researchgate.net A significant finding is that the reaction with silane (SiH₄) has a much lower transition state energy compared to the analogous reaction with methane, highlighting a profound difference in chemical bonding and reaction mechanism. researchgate.net The high exothermicity of these reactions, driven by the strong H-CN bond (502 kJ/mol), contributes to their high rate constants. rsc.org
Theoretical studies have explored the kinetics of hydrogen abstraction from a series of hydrides (HX, where X = H, CH₃, NH₂, OH, F, SiH₃, PH₂, SH, Cl, C₂H, CN) at a high level of theory. researchgate.netrsc.org These calculations have provided valuable insights into the reaction energetics and kinetics over a broad temperature range (100–1000 K), showing excellent agreement with available experimental data. rsc.org
Table 1: Comparison of Reaction Barrier Heights for Hydrogen Abstraction by the this compound This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Reactant | Attacking Atom | Barrier Height (kcal/mol) |
|---|---|---|
| CH₄ | C | ~1.0 |
| CH₄ | N | Higher than C |
| SiH₄ | C | Significantly lower than CH₄ |
| CH₃Cl | C | 6.9 |
| CH₃Cl | N | 15.0 |
The this compound readily undergoes addition reactions with unsaturated hydrocarbons, such as alkenes and alkynes. nsf.govscispace.com These reactions are particularly important in the chemistry of planetary atmospheres and are considered key steps in the formation of complex nitrogen-containing organic molecules. rsc.orgresearchgate.net
The reaction of the this compound with unsaturated hydrocarbons typically proceeds via a barrierless addition of the radical to the π-electron system of the molecule. rsc.orgresearchgate.net This initial addition forms a short-lived intermediate, which can then undergo further reactions, such as hydrogen atom elimination, to form a stable nitrile product. nsf.govresearchgate.net For example, the reaction of CN with acetylene (B1199291) (C₂H₂) leads to the formation of cyanoacetylene (B89716) (HCCCN), a molecule detected in the interstellar medium. scispace.comrsc.org Similarly, the reaction with ethylene (B1197577) (C₂H₄) produces vinyl cyanide (C₂H₃CN). rsc.orgresearchgate.net
Studies have shown that the rate coefficients for these addition reactions are often large, approaching the collisional limit, and exhibit little to no negative temperature dependence. nsf.govscispace.com This suggests that the reactions are efficient even at very low temperatures, which has significant implications for astrochemistry. scispace.com The presence of substituent groups on the unsaturated species can influence the reaction rate. For instance, electron-donating groups like methyl (CH₃) tend to increase the reaction rate, while electron-withdrawing groups like a cyano group decrease it. nsf.gov
Crossed molecular beam experiments have provided detailed insights into the dynamics of these reactions, confirming that they proceed through indirect scattering dynamics involving a long-lived intermediate complex. uni-koeln.de These studies, combined with theoretical calculations, have helped to elucidate the potential energy surfaces and identify the primary reaction pathways. researchgate.net
The study of radical-radical reactions involving the this compound is crucial for understanding complex chemical systems where multiple radical species are present, such as in combustion and plasma environments. These reactions are typically very fast, often proceeding with rate coefficients near the gas-kinetic limit.
One of the fundamental radical-radical reactions is the self-reaction of cyano radicals. Another important class of reactions involves the interaction of CN with other radical species. For example, the reaction between the this compound and the hydroxyl radical (OH) is a key process in combustion chemistry.
Computational studies have also been employed to investigate the reaction networks of radical-radical reactions. For instance, the hydrogenation of the cyano group in molecules like cyanoacetylene (HC₃N) can occur through barrierless radical-radical reactions with hydrogen atoms, leading to the formation of imine groups and eventually saturated amines like propylamine. arxiv.org These types of reactions are thought to be important on the surfaces of interstellar ice grains. arxiv.org
The rate coefficients of this compound reactions often exhibit a significant dependence on temperature and, in some cases, pressure. Understanding these dependencies is critical for accurately modeling chemical kinetics in various environments.
For many hydrogen abstraction and addition reactions of the this compound, the rate coefficients show a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. scispace.comrsc.org This behavior is characteristic of barrierless reactions or reactions with very small energy barriers, where the formation of a pre-reactive complex plays a significant role. nsf.govrsc.org For example, the reaction of CN with formaldehyde (B43269) (CH₂O) exhibits a strong negative temperature dependence down to 32 K. rsc.org Similarly, reactions with unsaturated hydrocarbons like ethylene and acetylene show increased rate constants at lower temperatures. scispace.com
Table 2: Temperature and Pressure Dependence of Selected this compound Reactions This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Reactant | Temperature Dependence | Pressure Dependence | Reference |
|---|---|---|---|
| 2-Methylfuran | Independent (304-440 K) | Independent (2.2-7.6 Torr) | nsf.gov |
| Formaldehyde (CH₂O) | Strong negative dependence (32-103 K) | Not observed at 70 K | rsc.org |
| Benzene (B151609) | Relatively constant (105-295 K) | Not observed | osti.gov |
| Toluene | Slower at 105 K than at room temperature | Non-exponential decay at room temp. | osti.gov |
The identification and characterization of reaction intermediates and transition states are fundamental to understanding the detailed mechanisms of this compound reactions. A combination of experimental techniques, such as crossed molecular beams, and high-level theoretical calculations are employed for this purpose.
In addition reactions with unsaturated hydrocarbons, the initial step is the barrierless formation of a radical adduct. rsc.orgresearchgate.net For example, in the reaction of CN with propylene (B89431), the this compound adds to the double bond to form a CH₃CHCH₂CN intermediate. These intermediates are often long-lived, allowing for energy redistribution before fragmentation. The subsequent fragmentation of the intermediate to form the final products typically proceeds through a tight exit transition state. uni-koeln.de
Theoretical calculations, often using methods like density functional theory (DFT) and coupled-cluster theory, are invaluable for mapping out the potential energy surfaces of these reactions. researchgate.netuhmreactiondynamics.org These calculations can predict the structures and energies of intermediates and transition states, providing a detailed picture of the reaction pathway. For instance, in the reaction of the this compound with phenylacetylene, calculations have identified multiple possible addition intermediates corresponding to the attack of the CN radical at different positions on the molecule. researchgate.net
In hydrogen abstraction reactions, the transition state involves the partial breaking of the C-H (or other X-H) bond and the partial formation of the H-CN bond. The geometry of the transition state can influence the dynamics of the reaction. For example, the reaction of CN with silane proceeds through a transition state with a pentacoordinated silicon atom and a nearly colinear arrangement of the attacking this compound and the leaving hydrogen atom. researchgate.net
Temperature and Pressure Dependence of Rate Coefficients
Condensed-Phase and Interfacial Reactivity
While the gas-phase reactions of the this compound have been extensively studied, its reactivity in the condensed phase and at interfaces is less well understood but equally important in various contexts, including atmospheric aerosols and interstellar ices.
In the condensed phase, the high concentration of surrounding molecules can lead to different reaction pathways compared to the gas phase. For instance, bimolecular reactions, such as the abstraction of a hydrogen atom from a solvent molecule, can become competitive with unimolecular reactions. mit.edu The solvent can also play a role in stabilizing reaction intermediates or influencing the electronic properties of the radical.
The reactivity of the this compound on ice surfaces is of particular interest for astrochemistry. Theoretical studies suggest that on water ice, the formation of HCN and HNC from the reaction of H + CN can occur via low-barrier or barrierless pathways. researchgate.net The formation of these molecules competes with other reactions, such as the formation of formamide (B127407) (NH₂CHO). researchgate.net Similarly, on carbon monoxide (CO) ice, the CN radical can react to form various products. researchgate.net
The study of radical reactions in the condensed phase often involves generating the radicals in situ, for example, through photolysis, and then analyzing the products. mit.edu The complexity of the condensed-phase environment presents significant challenges for both experimental and theoretical investigations.
Solvent Effects on this compound Reactivity
The reactivity of the this compound (CN) is significantly influenced by the solvent environment. The choice of solvent can affect reaction rates and even alter reaction pathways. This is primarily due to the stabilization of reactants, intermediates, and transition states through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.org
In general, an increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex from neutral or slightly charged reactants. wikipedia.org Conversely, if the activated complex is less charged than the starting materials, an increase in solvent polarity will decrease the reaction rate. wikipedia.org For reactions where there is little to no change in charge between reactants and the activated complex, solvent polarity has a minimal effect. wikipedia.org
Studies on the reactions of CN radicals have shown that solvents can have a dramatic effect on the kinetics. canada.ca For instance, the bimolecular rate coefficients for CN radical reactions with organic cosolutes in chlorinated solvents were found to be smaller than the corresponding gas-phase reactions. nih.gov This is attributed to the stabilizing effect of the formation of CN-solvent complexes. nih.gov The reaction rates of CN radicals with various organic solutes in chlorinated solvents are influenced by the stability of these complexes. acs.org For example, the rate coefficient for the reaction of solvated CN with acetone (B3395972) is significantly slower than for the free CN radical. nih.gov
Theoretical studies have also explored the impact of solvents on CN radical reactions. Simulations of the CN + cyclohexane (B81311) reaction in both the gas phase and in a dichloromethane (B109758) (CH2Cl2) solvent suggest that the solvent perturbations to the reactive free energy surface are small. scispace.com This leads to similar product energy partitioning in both the solvent and gas phases. scispace.com
Formation and Reactivity of this compound-Solvent Complexes
The this compound readily forms complexes with solvent molecules, which in turn affects its reactivity. acs.orgresearchgate.net Time-resolved studies have identified the formation of two different types of complexes between CN radicals and chlorinated alkane solvents, each with distinct stabilities and reactivities. acs.orgresearchgate.net
Electronic structure calculations for CN in dichloromethane (CH2Cl2) revealed two bound complexes. acs.org The more weakly bound complex is linear, with the nitrogen atom of the CN radical bound to a hydrogen atom of the solvent. acs.org The more strongly bound complex has a bridging structure where the CN radical interacts with both a chlorine and a hydrogen atom of the solvent molecule. acs.org
Kinetic models incorporating these two uncoupled complexes have successfully reproduced experimental data for various chlorinated alkane solvents. acs.org These models indicate that the linear complex reacts significantly faster than the bridging complex and is the primary source of the hydrogen cyanide (HCN) product. acs.org The reactivity of both complexes decreases as the chlorine atom content of the solvent increases. acs.org
In acetonitrile (B52724), a more strongly interacting solvent, the formation of CN-solvent complexes is also observed. scispace.com The addition of co-solutes like methanol (B129727) or tetrahydrofuran (B95107) (THF) to acetonitrile solutions promotes H-atom abstraction reactions that produce vibrationally hot HCN. scispace.com In solutions of acetone in deuterated chloroform (B151607), both "free" (uncomplexed) CN radicals and "solvated" CN radicals complexed with solvent molecules are distinguishable by their electronic absorption bands. nih.gov The free CN radical reacts with acetone at a much faster rate than the solvated CN radical. nih.gov
The formation of these complexes is a crucial aspect of CN radical chemistry in solution, influencing both the reaction rates and the distribution of reaction products. nih.govacs.orgresearchgate.net
Studies of Surface-Mediated Processes
The chemistry of the this compound is not limited to gas and liquid phases; it also plays a role in surface-mediated processes, particularly in astrophysical environments. The interaction of CN radicals with ice-covered dust grains is of significant interest for understanding the formation of complex organic molecules in the interstellar medium. researchgate.net
Laboratory investigations have shown that CN radicals can physisorb onto both water (H2O) and carbon monoxide (CO) ices. researchgate.net On water ice, a hemibond formation is the predominant binding mode. researchgate.net In contrast, on CO ice, the CN radical can form a van der Waals complex (CN–CO), which can then lead to the formation of NCCO with a small energy barrier. researchgate.net
These surface interactions facilitate subsequent reactions. For example, the reaction of a hydrogen atom with a CN radical adsorbed on either water or carbon monoxide ice provides low-barrier or barrierless pathways to the formation of hydrogen cyanide (HCN) and hydrogen isocyanide (HNC). researchgate.net
The hydrogenation of cyanopolyynes, such as cyanoacetylene (HC3N), on ice surfaces is another important area of study. acs.orgarxiv.org Theoretical studies suggest that the hydrogenation of HC3N on ice can lead to the formation of astrochemically relevant molecules like vinyl cyanide and ethyl cyanide through radical-neutral and barrierless radical-radical reactions. acs.orgarxiv.org The addition of a hydrogen atom to the carbon chain is generally favored, leading to subsequent hydrogenation and the formation of saturated nitriles. acs.orgarxiv.org Alternatively, hydrogenation of the cyano group itself can occur, leading to species like propylamine. acs.orgarxiv.org
These surface-mediated reactions provide plausible routes for the synthesis of nitriles and other nitrogen-bearing organic molecules observed in space.
Reaction Dynamics Investigations
Crossed Molecular Beam Experiments
Crossed molecular beam experiments have been instrumental in elucidating the detailed chemical dynamics of this compound reactions under single-collision conditions. aip.orgaip.orgacs.orgnih.govscispace.com This technique allows for the study of reaction products, their angular and velocity distributions, and provides insights into the reaction mechanisms and potential energy surfaces. acs.orgscispace.comuni-koeln.de
A wide range of reactions of the CN radical with unsaturated hydrocarbons have been investigated using this method, including reactions with acetylene, ethylene, methylacetylene, allene, benzene, and dimethylacetylene. acs.orgnih.gov These studies have consistently shown that these reactions proceed without an entrance barrier, are highly exothermic, and have exit barriers that are well below the energy of the reactants. acs.orgnih.gov
For example, the reaction of the CN radical with benzene (C6H6) was studied at collision energies between 19.5 and 34.4 kJ mol⁻¹. The results showed the formation of cyanobenzene (C6H5CN) and a hydrogen atom. aip.org The angular distribution of the products indicated a sideways scattering, which was rationalized by the geometry of the exit transition state. aip.org
In the reaction of CN with methylacetylene (CH3CCH), two different product isomers, cyanopropyne (CH3CCCN) and cyanoallene (B85789) (H2CCCHCN), were observed. aip.org The reaction proceeds through the formation of a long-lived collision complex, which then decomposes via two different H-atom loss channels. aip.org
The reaction of CN with O2 has also been a subject of crossed molecular beam studies. cdnsciencepub.comnih.govaip.orgresearchgate.net These experiments revealed that the reaction proceeds through a long-lived NCOO intermediate complex. nih.govaip.orgresearchgate.net The product angular distribution was found to be forward-backward symmetric, and the translational energy release was broad, indicating that the NCO product is formed with a wide range of internal excitation. nih.govaip.orgresearchgate.net
The reaction of CN radicals with alkanes, such as n-butane, n-pentane, n-hexane, and cyclohexane, has been studied using crossed molecular beam with dc slice ion imaging. nih.gov The results showed that the products are predominantly backscattered, and a large fraction of the available energy is channeled into the internal energy of the products. nih.gov
Table 1: Summary of Selected Crossed Molecular Beam Experiments of this compound Reactions
| Reactant | Collision Energy (kJ mol⁻¹) | Major Products | Key Findings | Reference |
|---|---|---|---|---|
| Benzene (C₆H₆) | 19.5 - 34.4 | Cyanobenzene (C₆H₅CN) + H | Sideways scattering; tight exit transition state. | aip.org |
| Methylacetylene (CH₃CCH) | 24.7 | Cyanopropyne (CH₃CCCN), Cyanoallene (H₂CCCHCN) | Indirect dynamics via a long-lived complex. | aip.org |
| Oxygen (O₂) | 3.1 and 4.1 kcal/mol | NCO + O | Forward-backward symmetric angular distribution; long-lived NCOO intermediate. | nih.govaip.orgresearchgate.net |
| n-Butane | 7.5 and 10.8 kcal/mol | Alkyl radical + HCN | Products are largely backscattered; most available energy goes to internal energy. | nih.gov |
State-Resolved Dynamics
State-resolved dynamics studies provide detailed information on the energy distribution among the translational, rotational, and vibrational states of the reaction products. This level of detail is crucial for a fundamental understanding of the reaction mechanism and the underlying potential energy surface.
In the reaction of CN + O2, the rotational state distribution of the NCO product was found to be very cold, described by a Boltzmann temperature of 110 K. cdnsciencepub.com The vibronic state distribution was also cold, with about 70% of the products formed in the vibrational ground state. cdnsciencepub.com This is in contrast to the broad internal energy distribution inferred from other studies. nih.govaip.orgresearchgate.net This discrepancy suggests a strong correlation between the rotational energy of the reactants and the bending excitation in the products. cdnsciencepub.com
For the reaction of CN radicals with alkanes, while the product alkyl radicals were ionized without quantum-state specificity, it was determined that approximately 80-85% of the reaction energy is deposited in the internal modes of the products. nih.gov
In solution-phase reactions, transient infrared absorption spectroscopy has been used to probe the vibrational excitation of nascent HCN (DCN) products. For H-atom abstraction reactions from various organic molecules in chlorinated solvents, the nascent HCN product is preferentially formed with one quantum of C-H stretch excitation. aip.org Vibrational excitation accounts for approximately 30-35% of the energy available to the products. aip.org
The reaction of CN radicals with acetone in deuterated chloroform solution showed that both the nascent HCN and the 2-oxopropyl radical products are vibrationally excited. nih.gov Similarly, in the reaction with tetrahydrofuran (THF) in chlorinated solvents, transient spectral features indicated the formation of vibrationally excited HCN and DCN. rsc.org
Influence of Rovibrational Excitation on Reactivity
The initial rovibrational state of the reactants can have a significant impact on the reaction dynamics and cross-sections. For the CN + H2 reaction, quantum dynamics studies have shown that the vibrational excitation of H2 considerably enhances the reaction, while the vibrational excitation of the CN radical has only a minor effect, with some studies even reporting a slight decrease in the reaction cross-section. ias.ac.incapes.gov.br This suggests that the CN bond acts as a spectator in this reaction. ias.ac.incapes.gov.br Rotational excitation of H2 was found to cause a decline in the reaction cross-section, whereas rotational excitation of CN had essentially no effect. ias.ac.in
Quasi-classical trajectory (QCT) calculations for the CN + C2H6 reaction also found that the reaction cross-section remains practically unaffected by the vibrational excitation of the CN radical, further supporting the idea of the CN stretching mode being a spectator. unex.esarxiv.org In contrast, providing the equivalent amount of energy as translational energy resulted in slightly lower reactivity compared to vibrational energy, which is a counterintuitive finding for an "early transition state" reaction. unex.esarxiv.org
The reaction of Cl and H atoms with rovibrationally excited HCN has also been investigated. aip.org These studies showed a strong mode-specific behavior. An increase in the C-H stretch vibration of HCN increases both the reaction rate and the vibrational excitation of the resulting CN product. aip.org However, channeling energy into the C-N stretch vibration has only a minor effect on reactivity, and the vibrational excitation of the CN product even decreases. aip.org These experimental results suggest that these reactions proceed mainly via a collinear transition state. aip.org
Influence of Strong Coupling on Reaction Rates (e.g., Vibrational Strong Coupling)nih.gov
The emerging field of polariton chemistry offers a novel approach to potentially manipulate chemical reactions by harnessing the strong interaction between light and matter. researchgate.netaip.orgnih.gov This is achieved by placing molecules within an optical cavity, where a vibrational mode of the molecule can couple strongly with a confined electromagnetic field. nih.govarxiv.org This interaction leads to the formation of new hybrid light-matter states known as polaritons. researchgate.netnih.gov A key hypothesis in this field is that the formation of these polaritonic states could alter the energy landscape of a reaction and thereby influence its rate and outcome. aip.orgarxiv.org
Recent research has focused on elementary bimolecular reactions in solution to test this hypothesis, with the this compound (CN•) serving as a benchmark reactant. nih.govresearchgate.net Specifically, studies have investigated the hydrogen abstraction reaction of the this compound with solvent molecules under conditions of vibrational strong coupling (VSC). researchgate.netnih.gov
Detailed Research Findings
Experimental investigations have been conducted on the reaction of photolytically generated cyano radicals with solvents such as chloroform (CHCl₃) and cyclohexane (c-C₆H₁₂). researchgate.netnih.gov In these experiments, the C-H stretching vibrational mode of the solvent was strongly coupled to an infrared optical cavity. nih.govarxiv.org The dynamics of the this compound, including processes like solvent complexation and hydrogen abstraction, were monitored using ultrafast transient absorption spectroscopy. researchgate.netnih.gov
A primary goal of this research was to determine if VSC of the solvent's C-H bond could alter the rate of hydrogen abstraction by the this compound. nih.gov The CN + CHCl₃ reaction, for instance, was chosen as a theoretically manageable system to probe the effects of VSC on a fundamental reaction. nih.gov Similarly, the CN + c-C₆H₁₂ reaction was studied to explore the impact of varying the collective cavity coupling strength. researchgate.net
Despite achieving significant collective Rabi splittings (a measure of coupling strength), ranging from approximately 25 cm⁻¹ in the chloroform system to between 55 and 85 cm⁻¹ in the cyclohexane experiments, the research consistently found no significant modification of the reaction rates. researchgate.netnih.gov The rates of hydrogen abstraction, as well as other dynamical processes like photofragment recombination and solvent complexation, remained unchanged across all tested conditions: extracavity, on-resonance with the C-H stretch, and off-resonance. researchgate.netarxiv.org
Table 1: Experimental Conditions for this compound Reactions under Vibrational Strong Coupling
This table summarizes the experimental setups for studying the influence of VSC on this compound reactivity.
| Reactant System | Coupled Vibrational Mode | Collective Rabi Splitting (ℏΩR) | Experimental Technique | Reference |
|---|---|---|---|---|
| CN + Chloroform (CHCl₃) | C-H symmetric stretch (~3020 cm⁻¹) | ~25 cm⁻¹ | Ultraviolet Pump - White Light Probe Transient Absorption Spectroscopy | researchgate.netnih.gov |
| CN + Cyclohexane (c-C₆H₁₂) in CHCl₃ | C-H stretch | 55 cm⁻¹ to 85 cm⁻¹ | Ultraviolet Pump - White Light Probe Transient Absorption Spectroscopy | researchgate.net |
Table 2: Observed Effect of Vibrational Strong Coupling on Reaction Rates
This table details the key finding from the studies on this compound reactions under VSC.
| Reaction | Coupling Condition | Observed Change in Reaction Rate | Conclusion | Reference |
|---|---|---|---|---|
| CN + CHCl₃ → HCN + CCl₃ | On-resonance and Off-resonance VSC | Negligible / No significant modification | VSC of the C-H stretch does not alter the hydrogen abstraction rate. | nih.govarxiv.org |
| CN + c-C₆H₁₂ → HCN + c-C₆H₁₁ | On-resonance and Off-resonance VSC | Negligible / No significant modification | Reaction rates remain unchanged regardless of coupling strength in the tested range. | researchgate.net |
Laboratory Generation of Cyano Radicals
The production of cyano radicals for experimental study relies on the decomposition of stable precursor molecules using various energy sources.
Photolysis, the process of breaking chemical bonds using light, is a common and precise method for generating cyano radicals. In this technique, a precursor molecule absorbs a photon, leading to its dissociation and the formation of the desired radical. The choice of precursor and the wavelength of light are critical parameters in these experiments.
A primary method involves the laser-induced photolysis of stable molecules. For instance, ground state cyano radicals (CN(X²Σ⁺)) can be produced through the photolysis of cyanogen (B1215507) (C₂N₂) or hydrogen cyanide (HCN) uni-koeln.deaip.org. Another precursor, nitrosyl cyanide (NCNO), is also utilized for this purpose uni-koeln.de. The energy from a pulsed laser provides the necessary energy to sever the chemical bonds, releasing the CN radical uni-koeln.de. In a different approach, laser ablation of graphite (B72142) can generate carbon species, which then react with nitrogen gas to form CN radicals in situ uni-koeln.deacs.org.
Research has also demonstrated the formation of CN radicals through the photolysis of various cyanides (XCN, where X can be H, F, Cl, or Br) within cryogenic matrices aip.org. This environment helps to trap the newly formed, highly reactive radicals for subsequent study aip.org. The photodissociation of cyanoacetylene (HC₃N) in the gas phase is another route, yielding both H• and CCCN• radicals, as well as a smaller quantum yield of HCC• and CN• radicals aip.org.
| Precursor Molecule | Photolysis Method | Reference |
| Cyanogen (C₂N₂) | Laser-induced photolysis | uni-koeln.deaip.org |
| Hydrogen Cyanide (HCN) | Laser-induced photolysis | uni-koeln.deaip.org |
| Nitrosyl Cyanide (NCNO) | Pulsed laser photolysis | uni-koeln.de |
| Graphite/Nitrogen | Laser ablation | uni-koeln.deacs.org |
| Halogen Cyanides (XCN) | UV irradiation in cryogenic matrix | aip.org |
| Cyanoacetylene (HC₃N) | Gas-phase photodissociation | aip.org |
Electrical discharges and plasma environments provide a high-energy medium for the fragmentation of precursor molecules and the formation of radical species like CN. These methods are versatile and can generate a continuous supply of radicals for various applications, such as in crossed molecular beam experiments.
One established technique is the use of a high-pressure radio-frequency discharge source. In this method, a dilute mixture of a suitable precursor molecule in a rare gas is passed through the discharge, which fragments the precursor and generates a continuous supersonic beam of cyano radicals tandfonline.com. Similarly, pulsed arc discharges can create the necessary conditions for CN radical formation dntb.gov.ua.
High-voltage electrical discharges (HVED) in liquid media containing organic compounds can also lead to the formation of various reactive species, including radicals atlantis-press.com. In the context of atmospheric and prebiotic chemistry, spark discharges in gas mixtures containing nitrogen and carbon compounds (like CO, CO₂, NH₃) have been shown to produce CN radicals as key intermediates researchgate.netresearchgate.net. These radicals are identified through techniques like infrared emission time-resolved spectroscopy of the discharge plasma researchgate.net.
| Generation Method | Precursor/Medium | Environment | Reference |
| High-Pressure Radio-Frequency Discharge | Precursor in rare gas | Supersonic beam | tandfonline.com |
| Pulsed Arc Discharge | Various | Plasma | dntb.gov.ua |
| High-Voltage Electrical Discharge (HVED) | Organic compounds in liquid | Liquid plasma | atlantis-press.com |
| Spark Discharge | N₂, CO, CO₂, NH₃ mixtures | Gas-phase plasma | researchgate.netresearchgate.net |
To study highly reactive species like the this compound, it is often necessary to isolate them from further reactions. Cryogenic matrix isolation is a powerful technique for this purpose. It involves trapping the species of interest within a solid, inert matrix at very low temperatures (typically a few Kelvin).
The most common matrix materials are noble gases such as argon (Ar), neon (Ne), and xenon (Xe), due to their chemical inertness aip.orgresearchgate.net. The radicals are generated either before deposition or in situ via photolysis of a co-deposited precursor aip.org. Once trapped, the radicals are immobilized, which kinetically stabilizes them and allows for detailed spectroscopic characterization researchgate.net.
A significant aspect of this technique is the "cage effect," where the rigid structure of the matrix host can constrain the movement of photofragments aip.org. However, para-hydrogen (p-H₂) has emerged as a quantum solid matrix that exhibits a diminished cage effect, facilitating the in situ production of free radicals via photolysis more readily than traditional noble-gas matrices acs.org. This technique is particularly well-suited for creating and studying radicals that are important in astrochemistry acs.org.
| Matrix Material | Temperature | Purpose | Key Feature | Reference |
| Noble Gases (Ar, Ne, Xe) | Cryogenic (<30 K) | Isolate and stabilize radicals | Inert environment, "cage effect" | aip.orgresearchgate.net |
| para-Hydrogen (p-H₂) | Cryogenic | Isolate and generate radicals | Diminished cage effect, allows H-atom tunneling | acs.org |
Advanced Detection and Characterization Methods in Experiments
The unambiguous identification and detailed study of cyano radicals generated in the laboratory require sophisticated analytical techniques capable of high sensitivity and specificity.
Mass spectrometry is a fundamental tool for detecting and identifying the products of chemical reactions involving cyano radicals. In crossed molecular beam experiments, where a beam of CN radicals intersects with a beam of another reactant, the resulting products are often detected using a quadrupole mass spectrometric detector acs.orgaip.org. This detector is typically rotatable and operated in time-of-flight (TOF) mode, which allows for the measurement of the product's mass-to-charge ratio as well as its velocity and angular distribution tandfonline.comaip.org. This provides detailed insight into the reaction dynamics uni-koeln.de.
For in-situ detection in complex environments, high-resolution mass spectrometers are employed. For example, the Double-Focusing Mass Spectrometer (DFMS), part of the ROSINA instrument suite on the Rosetta spacecraft, was used to analyze volatiles in a cometary coma, successfully identifying and measuring the abundance of the CN radical directly arxiv.orgaanda.orgarxiv.org. This demonstrates the capability of advanced mass spectrometry to detect radical species even in challenging extraterrestrial environments.
| Technique | Application | Information Obtained | Reference |
| Quadrupole Mass Spectrometry (TOF) | Crossed molecular beam experiments | Product mass-to-charge ratio, velocity, angular distribution | uni-koeln.detandfonline.comaip.org |
| Double-Focusing Mass Spectrometry (DFMS) | In-situ analysis of complex gas mixtures | Identification and abundance of CN radicals | arxiv.orgaanda.orgarxiv.org |
Coincidence spectroscopy provides a powerful method for probing the electronic structure of molecules and radicals. Photoelectron-photoion coincidence (PEPICO) techniques are particularly valuable for studying the ionization of the this compound synchrotron-soleil.fraip.org. In this method, a sample is ionized, and the resulting electron and ion are detected in coincidence.
By combining a gas-phase radical source with synchrotron radiation and a double imaging (ion/electron) detection spectrometer, researchers have been able to directly measure the ionization potential of the this compound with high precision synchrotron-soleil.frresearchgate.netacs.org. This setup, such as the DELICIOUS III spectrometer, allows for the recording of mass-selected threshold photoelectron spectra synchrotron-soleil.frresearchgate.net. This means the photoelectron spectrum for a specific mass (that of the CN⁺ cation) can be isolated, providing unambiguous data on the electronic structure of the radical and its cation synchrotron-soleil.fr. This approach has been crucial in refining the adiabatic ionization energy of CN, a critical parameter in astrochemistry researchgate.netacs.orgscience.gov.
| Technique | Acronym | Application | Key Information | Reference |
| Photoelectron-Photoion Coincidence | PEPICO | Ionization studies of CN radical | Adiabatic ionization energy, mass-selected threshold photoelectron spectra | synchrotron-soleil.fraip.orgresearchgate.netacs.org |
| Double Imaging (Ion/Electron) Detection | - | Combined with synchrotron radiation for high-precision measurements | Direct and accurate measurement of CN ionization potential | synchrotron-soleil.frresearchgate.net |
Formation and Detection Strategies in Research Environments
Experimental Detection and Characterization
In situ spectroscopic monitoring provides real-time, non-intrusive analysis of transient species like the cyano radical (CN) within controlled reaction environments such as flow reactors and shock tubes. These techniques are crucial for understanding the kinetics and dynamics of reactions involving CN radicals under specific conditions.
Flow Reactors: Flow chemistry systems, including microfluidic reactors, allow for precise control over reaction parameters, making them suitable for studying reactive intermediates. soton.ac.uk In situ analysis in these systems can be achieved using techniques like Fourier Transform Infrared (FTIR) and UV-Vis spectroscopy to monitor the concentration of reactants, products, and intermediates as the reaction proceeds. soton.ac.ukladewig.co For instance, an electrochemical cell coupled with a recycle loop through a transmission FTIR cell enables continuous monitoring of radical reactions. rsc.org While these methods are broadly applied, their use for direct monitoring of the this compound involves overcoming challenges related to its low concentration and short lifetime. ladewig.co Microwave discharge flow-tube reactors are specifically used to generate radicals, including CN, for spectroscopic studies. researchgate.net
Shock Tubes: Shock tubes are specialized apparatuses used to study chemical reactions at high temperatures and pressures, simulating conditions found in combustion or planetary entry. The this compound is a key species in these environments, and its spectroscopic signature is a primary diagnostic tool.
In studies simulating Titan's atmospheric entry, the this compound is the main radiating species observed behind the shock wave. researchgate.net Emission spectroscopy is employed to record spatially and spectrally resolved radiation from the high-temperature test gas. researchgate.net These experiments can cover a wide spectral range (e.g., 200–900 nm) to capture the characteristic violet and red band systems of the CN radical. researchgate.net Similarly, laser absorption spectroscopy is a powerful technique for obtaining quantitative concentration-time profiles of radicals in shock tube experiments. uni-kiel.de Time-resolved Fourier transform infrared spectroscopy has also been utilized to measure the emission spectra of CN radicals generated in a glow discharge. mdpi.com
The table below summarizes key spectroscopic methods used for in situ monitoring of the this compound.
| Technique | Environment | Information Obtained | Key Findings/Application |
| Optical Emission Spectroscopy | Shock Tube | Spatially and spectrally resolved radiation | Identified as the main radiator in Titan entry simulations; allows for comparison with kinetic models. researchgate.net |
| UV Laser Absorption Spectroscopy | Shock Tube | Concentration-time profiles | Measures rate constants of radical reactions at high temperatures. uni-kiel.de |
| Fourier Transform Infrared (FTIR) Spectroscopy | Flow Reactor / Glow Discharge | Vibrational and rotational spectra | Enables monitoring of reaction progress and characterization of radical structure. rsc.orgmdpi.com |
| Microwave Discharge with Photoelectron Spectroscopy | Flow-tube Reactor | Mass-selected photoelectron spectra | Used to generate and study the ionization energy and vibrational structure of radicals. researchgate.net |
Radical trapping is an indirect method used to detect and identify transient radical species, thereby providing evidence for proposed reaction mechanisms. This involves using a "trap" molecule that reacts with the short-lived radical to form a more stable, detectable product, known as an adduct.
Spin Trapping: One of the most common methods for radical detection is spin trapping, which is applicable in both liquid and gas phases. nih.gov This technique uses a spin trap, typically a nitrone or nitroso compound, to convert the reactive radical into a persistent nitroxide radical. nih.gov This resulting stable radical, or "spin adduct," can accumulate to concentrations detectable by Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. nih.gov
The detection of the this compound via spin trapping has been a subject of investigation. Studies have reported the generation of the cyanyl radical (•CN) by enzymes like horseradish peroxidase and its subsequent trapping with 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). researchgate.net The resulting DMPO/•CN adduct is then identified by its characteristic ESR spectrum, providing evidence for the intermediacy of the this compound in the biochemical process. researchgate.net
Other Trapping Methods: Beyond conventional spin trapping, other methodologies have been developed for mechanistic studies. A newer class of radical traps utilizes a homolytic substitution (SH2') reaction. nih.govacs.org These traps are often terminal alkenes with a nitroxide leaving group at the allylic position. acs.org The reaction of a short-lived radical with the trap yields a stable, non-radical product that can be analyzed by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed structural information. nih.govnih.gov While these methods are powerful for detecting various radical intermediates, their specific application to trapping the this compound requires careful consideration of reaction kinetics and potential side reactions. acs.orgnih.gov
The table below outlines common radical trapping strategies.
| Methodology | Trap Molecule (Example) | Detection Technique | Application for •CN Elucidation |
| Spin Trapping | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Electron Paramagnetic Resonance (EPR/ESR) | Forms a stable DMPO/•CN adduct, confirming the presence of •CN in enzymatic reactions. nih.govresearchgate.net |
| Cross-Coupling | Persistent Nitroxides (e.g., TEMPO) | Mass Spectrometry (MS) | Forms stable alkoxyamine adducts; primarily used for carbon-centered radicals. acs.org |
| SH2' Trapping | Allyl-TEMPO derivatives | Mass Spectrometry (MS), NMR | A newer method that yields a stable, non-radical product for analysis; offers high sensitivity. nih.govnih.gov |
Environmental, Astrophysical, and Combustion Applications of Cyano Radical Research
Astrochemistry of the Cyano Radical
The study of the this compound in astronomical environments has provided profound insights into the chemical evolution of the cosmos. As one of the first molecules to be identified in the interstellar medium, its presence and reactions are fundamental to understanding how simple atoms and molecules evolve into the complex structures necessary for life.
The this compound was one of the earliest molecules detected in the interstellar medium, with its spectral lines first observed in the ultraviolet spectrum in 1938. wikipedia.orguspex-team.org This discovery was confirmed in 1940 by Andrew McKellar, whose analysis of the radical's spectral lines using a coudé spectrograph was a landmark achievement in the burgeoning field of astrochemistry. wikipedia.org Since then, •CN has been observed in a wide range of interstellar environments, including both low-density diffuse clouds and high-density dense clouds. wikipedia.org
The first detection of the radical's rotational transition (from J = 0 to J = 1) occurred in 1970 in the Orion Nebula and the W51 nebula. wikipedia.org By 1988, observations had extended beyond our galaxy, with •CN being identified in extragalactic sources such as the Sculptor Galaxy (NGC 253), IC 342, and M82. wikipedia.org
Modern astronomical surveys, such as the QUIJOTE (Q-band Ultrasensitive Inspection Journey to the Obscure TMC-1 Environment) line survey using the Yebes 40m telescope, have enabled the detection of more complex cyano-containing radicals. aanda.orgarxiv.orgaanda.org In the Taurus Molecular Cloud 1 (TMC-1), a cold dark cloud known for its rich chemistry, astronomers have identified isomers of the cyano propargyl radical, including the 3-cyano propargyl radical (CH₂C₃N) and the 1-cyano propargyl radical (HCCCHCN). aanda.orgarxiv.orgaanda.orgresearchgate.netaanda.org
Detailed abundance mapping in TMC-1 has yielded specific column densities and rotational temperatures for these species. These findings indicate that the two cyano propargyl isomers are present in nearly equal amounts, providing valuable constraints for chemical models. aanda.orgarxiv.orgaanda.org The abundance of the fundamental •CN radical in TMC-1 is estimated to be between 7.4 × 10⁻¹⁰ and as high as 2.9 × 10⁻⁸ relative to molecular hydrogen. nih.gov Studies have also shown that •CN column densities can vary significantly even along lines of sight that have similar column densities of the related methylidyne radical (CH), highlighting the complex and localized nature of interstellar chemistry. aanda.org
| Radical Species | Detection Location | Observed Column Density (cm⁻²) | Rotational Temperature (K) | Key Findings |
|---|---|---|---|---|
| This compound (•CN) | Diffuse & Dense Clouds, Orion Nebula, W51, Extragalactic (NGC 253, etc.) | Variable | N/A | One of the first molecules detected in the ISM. wikipedia.org |
| 1-Cyano Propargyl Radical (HCCCHCN) | TMC-1 | (2.2 ± 0.2) × 10¹¹ | 7 ± 1 | Slightly more abundant than its isomer, CH₂C₃N. aanda.orgarxiv.orgaanda.org |
| 3-Cyano Propargyl Radical (CH₂C₃N) | TMC-1 | (1.6 ± 0.4) × 10¹¹ | N/A | Abundance ratio CH₂C₃N/CH₃C₃N is ~0.1. researchgate.netaanda.org |
To interpret observational data and understand the chemical pathways in space, scientists rely on sophisticated chemical models. nasa.govresearchgate.net These models simulate the physical conditions of interstellar clouds, typically assuming parameters for cold dense clouds like a gas temperature of 10 K and a specific density of hydrogen nuclei and cosmic-ray ionization rate. aanda.orgarxiv.org Chemical reaction networks, such as those from the UMIST Database for Astrochemistry, are used to track the evolution of molecular abundances over millions of years. aanda.org
Models of photon-dominated regions (PDRs), the surfaces of molecular clouds illuminated by stellar UV radiation, predict that the abundance of the •CN radical increases in these zones. researchgate.net This is largely due to the photodissociation of more complex nitrogen-bearing molecules like hydrogen cyanide (HCN). researchgate.net Conversely, HCN is predicted to be more abundant in the shielded, central regions of these clouds. researchgate.net The formation of •CN is generally attributed to several processes, including the photodissociation of HCN, various neutral-neutral reactions, and reactions involving ionized carbon. researchgate.net
Time-dependent models have underscored the critical role of cloud temperature, which influences the rates of radiative association reactions and the activation energies of neutral-neutral reactions. nasa.gov Intriguingly, the observed abundance of •CN in some regions suggests that there may be an efficient, yet currently unidentified, mechanism for converting atomic oxygen (O) and molecular oxygen (O₂) into polyatomic species. nasa.gov
For more complex radicals, such as the cyano propargyl isomers, models indicate that they are likely formed through barrierless neutral-neutral reactions, like the reaction of atomic carbon with vinyl cyanide (CH₂CHCN). aanda.orgarxiv.orgaanda.orgaanda.org Other proposed pathways include the reaction between the dicarbon radical (C₂) and acetonitrile (B52724) (CH₃CN), and the dissociative recombination of the protonated cyano propargyl radical (CH₂C₃NH⁺) with electrons. aanda.orgarxiv.orgaanda.orgaanda.org However, significant questions remain in these models, particularly concerning the reaction rates of these radicals with neutral atoms and the precise branching ratios of their formation reactions. aanda.orgarxiv.org
The this compound is a cornerstone of interstellar organic chemistry, acting as a key precursor in the synthesis of a vast array of complex organic molecules (COMs), particularly nitriles. frontiersin.orgfrontiersin.orgnih.govacs.orgrsc.org Its high reactivity allows it to readily participate in reactions with unsaturated hydrocarbons—such as olefins, alkynes, and aromatics—which often proceed without an energy barrier, making them highly efficient in the extreme cold of the ISM. uni-koeln.deacs.orgfrontiersin.org
A common mechanism involves the •CN radical attacking the electron-rich pi (π) bonds of an unsaturated molecule to form an intermediate addition complex. This is often followed by the elimination of a hydrogen atom, resulting in a more complex, cyano-substituted molecule. frontiersin.orguni-koeln.de This general pathway is responsible for the formation of many detected interstellar molecules:
CN + Acetylene (B1199291) (C₂H₂) → Cyanoacetylene (B89716) (HC₃N) + H arizona.edu
CN + Ethylene (B1197577) (C₂H₄) → Vinyl Cyanide (C₂H₃CN) + H frontiersin.orgarizona.eduarxiv.org
CN + Methanimine → Cyanomethanimine + H frontiersin.org
The reach of •CN chemistry extends to very large molecules. Recently, the reaction between •CN and coronene, a polycyclic aromatic hydrocarbon (PAH), was identified as the formation pathway for cyanocoronene. greenbankobservatory.org This discovery marked the detection of the largest individual PAH found in interstellar space to date, demonstrating that •CN facilitates the growth of highly complex organic structures even before the birth of stars. greenbankobservatory.org
Furthermore, the •CN radical is implicated in the formation of other radicals. For instance, its reaction with the propargyl radical (CH₂CCH) is a proposed source of the 3-cyano propargyl radical (CH₂C₃N). aanda.org The reaction of •CN with methylamine (B109427) (CH₃NH₂) serves as a vital case study for understanding how nitrogen is incorporated into the building blocks of prebiotic molecules. rsc.orgresearchgate.net On the frozen surfaces of interstellar dust grains, the sequential addition of hydrogen atoms (hydrogenation) to cyanopolyynes like HC₃N can also lead to the formation of vinyl cyanide and ethyl cyanide, adding a surface-chemistry dimension to the role of cyano-containing species. arxiv.org
The influence of the this compound extends from the interstellar medium to the atmospheres within our own solar system, most notably that of Saturn's largest moon, Titan. nih.govacs.org Titan's dense, nitrogen-rich atmosphere is a natural laboratory for organic chemistry, and •CN is a key species in its upper layers. nih.govacs.org It is primarily produced through the photodissociation of hydrogen cyanide (HCN), the most abundant nitrile in Titan's atmosphere, by solar ultraviolet radiation. arizona.eduacs.orgu-pec.fr This process is most efficient at altitudes between 800 and 1000 km, where models predict a •CN abundance of approximately 10⁻⁷ at 1100 km. acs.org
Once formed, these highly reactive •CN radicals drive the synthesis of more complex nitriles by reacting with the wealth of unsaturated hydrocarbons present in Titan's atmosphere, such as acetylene and ethylene. uni-koeln.deacs.orgarizona.eduacs.org Laboratory experiments and chemical models have confirmed that reactions like •CN + C₂H₂ → HCCCN + H and •CN + C₂H₄ → C₂H₃CN + H are compelling pathways for the formation of cyanoacetylene and vinyl cyanide, respectively, both of which have been detected on Titan. uni-koeln.dearizona.edu The reaction of •CN with propylene (B89431) (C₂H₃CH₃) is also an efficient route to produce various nitriles, including vinyl cyanide. acs.orgacs.org
The this compound is also a familiar component of cometary comae. researchgate.netresearchgate.net Data from the European Space Agency's Rosetta mission to comet 67P/Churyumov-Gerasimenko revealed a surprising abundance of •CN in the inner coma—more than could be accounted for by the photodissociation of HCN alone. researchgate.net While the mission's instruments also measured other nitriles, including cyanogen (B1215507) (NCCN), acetonitrile (CH₃CN), and cyanoacetylene (HC₃N), none were present in sufficient quantities to explain the excess •CN. researchgate.net This suggests the existence of a "distributed source" of •CN, possibly from the breakdown of larger, unidentified parent molecules or from material sublimating directly from dust grains in the coma. researchgate.net
Formation of Complex Organic Molecules in Space
Combustion Chemistry Involving the this compound
In the high-temperature, high-pressure environment of combustion, the this compound is a critical, albeit transient, intermediate species. Its chemistry is central to the formation of nitrogen oxides (NOx), which are significant air pollutants.
During the combustion of hydrocarbon fuels in the presence of air, nitrogen oxides are formed through several mechanisms. One of the most important is the "prompt NO" mechanism, which occurs rapidly in the flame front. econstor.euifrf.net This process is initiated by the reaction of high-energy hydrocarbon radicals (such as •CH and •CH₂) with the abundant molecular nitrogen (N₂) from the air. econstor.euifrf.net
These initial reactions break the strong triple bond of N₂ and form fixed nitrogen species, primarily hydrogen cyanide (HCN) and other radicals like •NH. econstor.euifrf.netastrj.com
•CH + N₂ → HCN + •N
•CH₂ + N₂ → HCN + •NH
The this compound is a member of this family of initial nitrogen-containing intermediates (HCN, •NH, •CN) that are subsequently oxidized to form nitric oxide (NO). econstor.euwikipedia.org For example, the HCN formed can react with atomic oxygen, a common radical in flames, to produce the isocyanato radical (•NCO). ifrf.net
HCN + •O → •NCO + •H
This radical can then be consumed to form other nitrogen hydrides, which ultimately oxidize to NO. ifrf.net
•NCO + •H → •NH + CO
•N + O₂ → NO + •O
The rate of prompt NO formation is less dependent on temperature than other NOx formation mechanisms but is highly sensitive to the air-fuel ratio, peaking under fuel-rich conditions where hydrocarbon radical concentrations are high. ifrf.net In specialized combustion applications, such as the co-firing of ammonia, the reaction of •CN radicals with polycyclic aromatic hydrocarbons can also influence the formation of soot. researchgate.net
Role in Fuel-Nitrogen Chemistry
The this compound (CN) is a significant intermediate in the complex chemistry of nitrogen within combustion systems, particularly in the formation of nitrogen oxides (NOx), a major pollutant. Its role is central to the "prompt NO" mechanism, which occurs rapidly in the flame front. ifrf.net This mechanism is initiated by the reaction of hydrocarbon radicals (such as CH and CH₂) with molecular nitrogen (N₂), leading to the formation of nitrogen-containing intermediates, including the this compound. wikipedia.orgdtu.dk
The prompt NO formation process can be summarized in a few key steps. First, hydrocarbon fragments derived from the fuel react with N₂ to produce species like hydrogen cyanide (HCN) and the this compound (·CN). wikipedia.org A crucial initiating reaction is:
CH + N₂ ⇌ HCN + N
Subsequently, the this compound and its precursor, HCN, undergo oxidation to form nitric oxide (NO). The primary reactions involving the this compound in this context are:
CN + O₂ → NO + CO CN + OH → NO + H
The formation of prompt NO is particularly relevant in fuel-rich conditions and at lower temperatures where the thermal NO mechanism (direct oxidation of N₂) is less significant. ifrf.net The concentration of hydrocarbon radicals, and consequently the rate of prompt NO formation, increases with the fuel-to-air equivalence ratio, peaking in the fuel-rich zone before decreasing due to a lack of available oxygen.
Research has also explored the reactions of the this compound with other nitrogen-containing species present in combustion environments. For instance, the reaction between the this compound (CN) and the cyanomidyl radical (HNCN) has been studied theoretically. nih.gov These investigations reveal complex potential energy surfaces with multiple possible products, the distribution of which depends on pressure and temperature. nih.gov At high pressures, stable intermediates are the dominant products, while at low pressures, dissociation to products like H + NCNCN and HCN + NCN is more favorable. nih.gov
The table below summarizes key reactions involving the this compound in fuel-nitrogen chemistry.
Table 1: Key Reactions of this compound in Fuel-Nitrogen Chemistry
| Reactants | Products | Significance | Reference(s) |
|---|---|---|---|
| CH + N₂ | HCN + N | Initiation of prompt NO pathway | |
| HCN + OH | CN + H₂O | Formation of CN from HCN | |
| CN + O₂ | NO + CO | Oxidation of CN to form NO | |
| CN + OH | NO + H | Oxidation of CN to form NO | |
| CN + HNCN | IM1 / IM2 | Forms stable intermediates at high pressure | nih.gov |
| CN + HNCN | H + NCNCN | Dominant at low pressure | nih.gov |
| CN + HNCN | HCN + ¹NCN | Secondary product at low pressure | nih.gov |
Diagnostic Applications in Flame Environments
The this compound is a key species for diagnosing combustion processes due to its strong emission and absorption features in the ultraviolet and visible regions of the electromagnetic spectrum. Laser-based diagnostic techniques, particularly laser-induced fluorescence (LIF), are widely used for the in-situ detection and quantification of CN radicals in flames, providing valuable information on flame structure, temperature, and chemical kinetics. researchgate.netcapes.gov.broptica.org
The principle of LIF involves exciting the CN radical from its ground electronic state (X²Σ⁺) to an excited electronic state (e.g., B²Σ⁺ or A²Π) with a laser and then detecting the subsequent fluorescence as the molecule relaxes back to a lower energy level. researchgate.netoptica.org The intensity of the fluorescence signal is proportional to the concentration of the CN radical, allowing for quantitative measurements. researchgate.net
Different excitation and detection schemes are utilized depending on the specific experimental conditions and requirements. One common approach involves exciting the (0,0) vibrational band of the B²Σ⁺ ← X²Σ⁺ transition around 388 nm and detecting the fluorescence from the same band. optica.org Another scheme uses excitation of the (0,1) vibrational band around 421.5 nm and detection of fluorescence from the (0,0) band near 388.3 nm, which helps in minimizing interference from scattered laser light. optica.org
The data obtained from these diagnostic techniques are crucial for validating and refining combustion models. researchgate.net By comparing experimentally measured CN concentration profiles with those predicted by chemical kinetic models, researchers can improve the understanding of nitrogen chemistry in flames. osti.gov
Table 2: Laser-Induced Fluorescence Schemes for CN Radical Detection
| Excitation Transition | Excitation Wavelength (approx.) | Detection Transition | Detection Wavelength (approx.) | Application Example | Reference(s) |
|---|---|---|---|---|---|
| B²Σ⁺(v'=0) ← X²Σ⁺(v''=0) | 388 nm | B²Σ⁺(v'=0) → X²Σ⁺(v''=0) | 388 nm | Turbulent CH₄-air flame visualization | optica.org |
| B²Σ⁺(v'=0) ← X²Σ⁺(v''=0) | 355 nm | B²Σ⁺ → X²Σ⁺ | Not specified | High-repetition-rate PLIF in CH₄-N₂O flames | nih.gov |
| B²Σ⁺(v'=0) ← A²Π(v''=0) | 589-602 nm | B²Σ⁺ → X²Σ⁺ | ~386 nm | Atmospheric pressure CH₄/N₂O flame | researchgate.net |
| B²Σ⁺(v'=0) ← X²Σ⁺(v''=1) | 421.5 nm | B²Σ⁺(v'=0) → X²Σ⁺(v''=0) | 388.3 nm | High-pressure solid propellant flames | optica.org |
Plasma and High-Temperature Chemistry Applications
The this compound is a frequently observed and important species in a variety of plasma environments and high-temperature chemical processes. kfki.husynchrotron-soleil.fr Its presence is significant in applications ranging from the synthesis of carbon nitride (CNx) thin films to the chemistry of planetary atmospheres. kfki.hu
In industrial plasma applications, CN radicals are crucial in the deposition of hard, wear-resistant CNx coatings. These radicals can be generated in DC or RF plasmas containing nitrogen gas and a carbon source, such as a graphite (B72142) electrode or a hydrocarbon precursor like methane (B114726) (CH₄). kfki.hu Spectroscopic analysis of the plasma emission allows for the identification and characterization of CN radicals. kfki.hu For example, the violet band of the CN radical is a prominent feature in the emission spectra of these plasmas, and its analysis can provide information about the vibrational temperature of the radical, which is often not in thermal equilibrium with the rotational or translational temperatures. kfki.hu The spatial distribution of CN within the plasma can also be studied, revealing that CN formation may occur through processes like chemical sputtering of the cathode. kfki.hu
Femtosecond laser-induced plasmas are another area where CN radical formation is extensively studied. acs.org When organic molecules are subjected to intense laser pulses, they undergo rapid ionization and dissociation, leading to a plasma rich in reactive fragments. acs.orgacs.org In plasmas generated from organic compounds in a nitrogen atmosphere, condensation reactions between carbon species (C, C₂) and reactive nitrogen species lead to the formation of excited CN radicals (CN(B²Σ⁺)). acs.org Time-resolved fluorescence spectroscopy is a powerful tool to study the kinetics of CN formation and decay in these transient plasmas, providing insights into the fundamental chemical pathways following the Coulomb explosion of molecules. acs.org
The study of CN radicals in plasmas also has significant astrophysical implications. synchrotron-soleil.fr CN is one of the first molecules detected in the interstellar medium and comets. quora.com Laboratory plasma experiments that simulate atmospheric conditions, such as those of Saturn's moon Titan, help to understand the formation of complex organic molecules. acs.org In these simulations, mixtures of nitrogen and methane are subjected to discharges to produce CN radicals, and the influence of gas composition, pressure, and the presence of trace gases on CN concentration is investigated.
Table 3: Characteristics of CN Radical in Various Plasma Environments
| Plasma Type | Precursors | Key CN Observation | Significance/Application | Reference(s) |
|---|---|---|---|---|
| DC Nitrogen Plasma | N₂, Graphite cathode | Emission from CN violet band (B-X) | Deposition of CNx layers | kfki.hu |
| Femtosecond Laser-Induced Plasma | Bromoform, Acetonitrile, Methanol (B129727) in N₂ | Time-resolved fluorescence from CN(B²Σ⁺) | Study of ultrafast chemical kinetics, Coulomb explosion | acs.org |
| ECR-PLA Plasma | N₂, Graphite target | Emission from CN violet system | Formation of C₂ and CN radicals in hybrid plasma | aip.org |
| Low-Pressure Glow Discharge | N₂, CH₄ | Absorption spectroscopy of CN | Simulating Titan's atmospheric chemistry |
Emerging Research Directions and Methodological Advances
Development of Novel Spectroscopic Probes
The transient and reactive nature of the cyano radical necessitates the use of highly sensitive and time-resolved spectroscopic techniques for its detection and characterization. Recent years have seen significant innovation in this area, enabling more detailed investigations into its properties and reaction dynamics.
One prominent advancement is the application of ultrafast transient absorption (TA) spectroscopy . This method is used to monitor the evolution of the CN radical population in real-time following its generation, typically by photolysis of a precursor like iodo-cyanide (ICN). aip.org By employing a UV pump to initiate the reaction and a white-light probe, researchers can track the electronic signatures of CN radicals as they react, for instance, with solvent molecules. aip.org This technique has been pivotal in studying reactions in specialized environments, such as within microfluidic optical cavities designed to investigate the effects of vibrational strong coupling on reaction rates. aip.org
Another powerful technique combines synchrotron radiation with advanced detectors to probe fundamental properties. The DELICIOUS III double imaging (photoelectron-photoion coincidence) spectrometer , for example, has enabled the first direct measurement of the photoionization transitions of the CN radical. synchrotron-soleil.fr This experimental setup, which involves producing the radical in a gas-phase flow tube, ionizing it with tunable vacuum ultraviolet (VUV) radiation from a synchrotron, and detecting the resulting ions and electrons in coincidence, has provided a precise determination of the radical's ionization potential. synchrotron-soleil.fr
Time-resolved Fourier transform spectroscopy has also been adapted for radical studies. Time-resolved Fourier transform infrared (FTIR) spectroscopy is used to measure the emission spectra of CN radicals in the middle-to-near-infrared range, providing detailed information about their vibrational and rotational energy levels. mdpi.com Similarly, time-resolved Fourier transform fluorescence spectroscopy in the UV-visible range allows for the characterization of the rotational and vibrational temperatures of electronically excited CN(B) radicals formed in femtosecond laser-induced plasmas. acs.org
For quantitative measurements in high-temperature environments, laser absorption spectroscopy (LAS) of the CN violet band has been developed as a robust diagnostic tool. By probing multiple rovibronic levels at specific wavelengths, LAS can quantitatively measure the temperature and number density of the CN radical in shock-heated gas mixtures, which is crucial for validating chemical kinetic models in fields like planetary atmospheric entry. aiaa.org
| Technique | Application | Key Findings/Capabilities | References |
| Ultrafast Transient Absorption (TA) Spectroscopy | Monitoring CN radical reaction dynamics in solution | Real-time tracking of CN population; study of reactions in optical cavities. | aip.org |
| Synchrotron-Based Photoionization with Coincidence Spectroscopy | Precise measurement of fundamental properties | First direct measurement of the ionization potential of the CN radical. | synchrotron-soleil.fr |
| Time-Resolved Fourier Transform Infrared Spectroscopy (FTIR) | Characterizing vibrational and rotational states | Measurement of mid-to-near IR emission spectra. | mdpi.com |
| Time-Resolved Fourier Transform Fluorescence Spectroscopy | Characterizing excited state radicals in plasmas | Determination of rotational and vibrational temperatures of CN(B) radicals. | acs.org |
| Laser Absorption Spectroscopy (LAS) | Quantitative diagnostics in high-enthalpy flows | Measurement of CN temperature and number density in shock-heated gases. | aiaa.org |
| Infrared Predissociation Spectroscopy | Structural characterization of ion-molecule reaction products | Identification of fragment structures from dissociative ionization processes. | acs.org |
Advances in Computational Chemistry for Complex Systems
Computational chemistry has become an indispensable tool for elucidating the complex behavior of the this compound. Advances in theoretical methods and computational power allow for highly accurate predictions of reaction mechanisms, kinetics, and spectroscopic properties that are often difficult to access experimentally.
High-level ab initio quantum chemistry methods are at the forefront of these advances. Techniques such as explicitly correlated coupled-cluster theory (e.g., CCSD(T)-F12a) provide a high degree of accuracy for calculating the energetics of reactions involving the CN radical. researchgate.netrsc.org These methods have been used to systematically study series of hydrogen abstraction reactions, accurately predicting reaction barrier heights and exothermicities. researchgate.netrsc.org Such calculations have shown that the carbon-end of the radical is generally more reactive than the nitrogen-end. researchgate.netrsc.org The ROHF-CCSD(T) method has also been benchmarked for its ability to provide accurate molecular properties, such as the electric dipole moment, for open-shell systems like the this compound. tandfonline.com
To tackle the complexity of reactions with multiple possible pathways, algorithms for automated potential energy surface (PES) exploration have been employed. The artificial force induced reaction (AFIR) algorithm , for instance, can efficiently explore the vast landscape of possible reactions, as demonstrated in the breakdown of halomethanes by the this compound, revealing numerous feasible pathways for what might appear to be simple reactions. diva-portal.org
For studying the CN radical in condensed phases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are increasingly used. These models treat the radical and its immediate interacting partners with a high level of quantum theory (like TD-DFT or EOM-CCSD), while the bulk solvent is represented by a classical molecular mechanics force field. acs.org This approach has been successful in predicting and explaining the shifts in the electronic absorption bands of the CN radical when dissolved in water, accounting for effects like electrostatics and valence repulsion from solvent molecules. acs.org
The combination of electronic structure calculations with statistical theories like Rice–Ramsperger–Kassel–Marcus (RRKM) theory and Variational Transition State Theory (VTST) is crucial for predicting reaction rate constants and product branching ratios. acs.orguhmreactiondynamics.org By calculating the PES and then applying these statistical models, researchers can determine the most probable reaction pathways and predict kinetics over wide temperature and pressure ranges, which is essential for chemical modeling in combustion and astrochemistry. acs.orguhmreactiondynamics.org
| Computational Method | Purpose/Application | Example System/Finding | References |
| Coupled-Cluster (e.g., CCSD(T)-F12a) | High-accuracy energetics and kinetics | Study of CN + HX hydrogen abstraction reactions; determination of barrier heights. | researchgate.netrsc.org |
| QM/MM (e.g., TD-DFT/MM) | Simulation of condensed-phase systems | Calculating spectral shifts of CN radical in aqueous solution. | acs.org |
| Potential Energy Surface (PES) Exploration Algorithms (e.g., AFIR) | Automated discovery of reaction pathways | Exploring the reaction mechanisms for the breakdown of halomethanes by CN. | diva-portal.org |
| RRKM and VTST Theories | Calculation of rate constants and branching ratios | Predicting kinetics for the reaction of CN with propylene (B89431) and other molecules. | acs.orguhmreactiondynamics.org |
Integration of Experimental and Theoretical Approaches for Mechanistic Insights
The most powerful insights into the chemistry of the this compound emerge from the close integration of advanced experimental and theoretical methodologies. This synergistic approach allows for the validation of theoretical models against experimental data and provides a detailed, molecular-level interpretation of experimental observations.
A prime example of this integration is the use of crossed molecular beam (CMB) experiments coupled with electronic structure calculations . CMB experiments allow researchers to study the dynamics of a single reactive collision between a CN radical and another molecule under controlled conditions. acs.orgosti.govnih.govacs.orgresearchgate.net The experimental results, such as product angular distributions and kinetic energy release, can be directly compared with the potential energy surface computed theoretically. This combination has been used to elucidate the mechanisms of key astrochemical reactions, such as CN with cyanoethene, 1,3-butadiene (B125203), and phenylacetylene, revealing that these reactions often proceed without an energy barrier via the formation of a long-lived intermediate complex. acs.orgosti.govacs.orgresearchgate.net
The study of radical isomers in the interstellar medium also relies heavily on this integrated approach. For instance, the astronomical detection of the 1-cyano propargyl radical (HCCCHCN) was made possible by predicting its rotational spectrum with high-level theoretical calculations, which then guided the search for its spectral lines using radio telescopes. aanda.org Experimental studies of related reactions had suggested that this isomer should be a major product, further motivating the astronomical search. aanda.org Similarly, the rotational spectra of cis- and trans-β-cyanovinyl radicals, implicated as precursors to the N-heterocycle pyridine, were first calculated theoretically and then measured experimentally, providing the necessary data for their potential detection in space. acs.org
The precise determination of the CN radical's ionization potential is another success story of this integrated approach. The experimental measurement using synchrotron radiation and a sophisticated spectrometer was assigned and validated through detailed ab initio calculations of the vibronic transitions for both the neutral radical and its cation. synchrotron-soleil.fr The excellent agreement between the experimental and simulated spectra provided an unambiguous assignment and a definitive value for the ionization energy, which in turn revised the understanding of certain ion-molecule reaction rates in astrophysical models. synchrotron-soleil.fr
Interdisciplinary Research Areas for this compound Studies
The study of the this compound is inherently interdisciplinary, with its fundamental reactivity having profound implications in a diverse range of scientific fields.
Astrochemistry is perhaps the most prominent interdisciplinary field for CN radical research. The CN radical was one of the first molecules detected in the interstellar medium (ISM) and is recognized as a cornerstone of nitrogen chemistry in space. aanda.org It is ubiquitous in molecular clouds, star-forming regions, and planetary atmospheres like that of Saturn's moon, Titan. uhmreactiondynamics.orgaanda.org Studies combining observational astronomy, laboratory experiments, and theoretical calculations focus on how reactions of the CN radical with unsaturated hydrocarbons lead to the formation of cyanopolyynes and other complex nitrogen-bearing organic molecules, which are potential precursors to biologically relevant structures. osti.govacs.orgacs.orgaanda.org The detection of various cyano-functionalized radicals and molecules in space continues to drive much of this research. acs.orgaanda.orgresearchgate.net
In combustion chemistry , the CN radical is a key intermediate in the formation of nitrogen oxides (NOx) from nitrogen-containing fuels. researchgate.net Understanding the kinetics of CN radical reactions, particularly hydrogen abstraction, is crucial for developing accurate models of combustion processes to improve efficiency and reduce pollutant formation. researchgate.net
Plasma chemistry is another area where the CN radical is of significant interest. It is readily formed in plasmas containing carbon and nitrogen precursors. synchrotron-soleil.fracs.org Research in this area investigates the formation and decay kinetics of CN radicals in various plasma environments, which is relevant for applications in materials processing and understanding plasma-induced chemical transformations. acs.org
The principles of CN radical reactivity are also being explored in solution-phase chemistry and synthetic chemistry . Studies on the ultrafast reaction dynamics of CN radicals in solvents like chloroform (B151607) and water provide fundamental insights into elementary chemical reactions in the condensed phase. aip.orgacs.org In organic synthesis, while not always involving the free radical directly, the versatility of the cyano group, often installed via radical pathways, is exploited to create complex molecules, including optically pure α-chiral nitriles which are important scaffolds in many bioactive chemicals. snnu.edu.cn
Finally, cyano-functionalized molecules are finding applications in biophysics and materials science . Cyanotryptophan analogues, for example, have been developed as novel fluorescent probes to study protein conformational changes and protein-DNA interactions. nih.gov In materials science, the strong dipole moment associated with the cyano group is utilized in designing molecular glasses for charge transport applications and in creating novel cyano-bridged polynuclear complexes with interesting magnetic properties. science.gov
Q & A
Q. How can researchers address reproducibility challenges in CN• studies, particularly in cross-disciplinary contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
